molecular formula C4H2Br2ClF5 B6343254 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane CAS No. 885276-01-7

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane

Cat. No.: B6343254
CAS No.: 885276-01-7
M. Wt: 340.31 g/mol
InChI Key: ZAHDQTLNNTTYBI-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Organic Molecules

Halogenated organic molecules are of substantial significance across various scientific and industrial domains. Their applications are extensive, serving as solvents, refrigerants, pesticides, fire retardants, and key intermediates in the synthesis of a wide array of organic compounds, including dyes, drugs, and polymers. britannica.commt.com For instance, chlorine-containing antibiotics like chloramphenicol (B1208) are effective against typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is used to treat malaria. ncert.nic.in

The incorporation of halogen atoms into an organic molecule can dramatically alter its physical and chemical properties. vub.be Fluorine, for example, is the most electronegative element and can modulate the pKa of nearby functional groups, a property often exploited in medicinal chemistry. mdpi.com Consequently, a high proportion of modern pharmaceuticals and agrochemicals contain halogens to enhance their biological activity and specificity. nih.gov

Research in this field is multifaceted. A primary focus is the development of novel synthetic methods for chemo-, regio-, and stereoselective halogenation. vub.be Traditional halogenation chemistry often requires harsh reagents and may lack regiocontrol, leading to the formation of unwanted byproducts. nih.govresearchgate.net Therefore, significant effort is dedicated to creating more efficient, selective, and environmentally benign halogenation protocols, including the use of biocatalysts like halogenase enzymes. nih.govresearchgate.net Furthermore, the unique reactivity imparted by the combination of multiple different halogens in a single molecule, such as in 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane, makes these compounds valuable for specialized roles in synthetic chemistry. smolecule.com

Classification and Structural Features of Highly Halogenated Butane (B89635) Derivatives

Organohalogen compounds are classified based on several criteria, including the nature of the hydrocarbon skeleton, the number of halogen atoms, and the specific location and bonding of these atoms. ncert.nic.inadichemistry.com

Classification based on the number of halogen atoms:

Monohalogen compounds: Contain one halogen atom.

Dihalogen compounds: Contain two halogen atoms. These can be further classified as geminal (halogens on the same carbon) or vicinal (halogens on adjacent carbons). adichemistry.com

Polyhalogen compounds: Contain more than two halogen atoms. This compound is an example of a polyhalogenated compound. adichemistry.com

Classification based on the hybridization of the carbon atom bonded to the halogen:

Haloalkanes (Alkyl Halides): The halogen atom is bonded to an sp³-hybridized carbon atom of an alkyl group. ncert.nic.in

Haloalkenes (Vinylic Halides): The halogen atom is bonded to an sp²-hybridized carbon atom of a carbon-carbon double bond.

Haloarenes (Aryl Halides): The halogen atom is directly bonded to an sp²-hybridized carbon atom of an aromatic ring. ncert.nic.inadichemistry.com

Highly halogenated butane derivatives, such as the title compound, are classified as polyhalogenated alkanes. The structure consists of a four-carbon (butane) chain. The general formula for an alkane is CnH2n+2. chemeo.com In these derivatives, multiple hydrogen atoms are replaced by various halogen atoms. The structural features are defined by the specific placement of these halogens. For example, in this compound, the numbering indicates the precise location of each halogen atom along the butane backbone.

The carbon-halogen (C-X) bond is a defining feature. As halogens are more electronegative than carbon, the C-X bond is polar, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge. adichemistry.com The strength of this bond and its reactivity are influenced by the specific halogen (C-F > C-Cl > C-Br > C-I) and the structure of the alkyl group. This polarity and the potential for the halide ion to act as a leaving group are central to the reactivity of these compounds, particularly in nucleophilic substitution and elimination reactions. libretexts.org

Historical Development of Research in Polyhalogenated Alkane Chemistry

The history of polyhalogenated alkanes is intertwined with the broader development of organic chemistry. The first synthetic halocarbons were created in the early 19th century. wikipedia.org The utility of these compounds became apparent as their properties as anesthetics and solvents were discovered. Chloroform (trichloromethane), for example, was once widely used as an inhalation anesthetic, though its use was later curtailed due to toxicity concerns. libretexts.org Similarly, carbon tetrachloride was commonly employed as a cleaning solvent and in fire extinguishers. libretexts.org

The industrial production of polyhalogenated alkanes and alkenes expanded significantly with the development of synthetic polymers. The addition of chlorine to ethylene (B1197577) to form dichloroethane, a precursor to polyvinyl chloride (PVC), is a key example. mt.com The discovery of fluorocarbons led to another major class of materials. Chlorofluorocarbons (CFCs), such as dichlorodifluoromethane, were introduced in the 1930s as stable, non-toxic refrigerants. britannica.com

Later research in the 20th century began to uncover the environmental persistence and potential for adverse effects of some polyhalogenated compounds. The work of chemists F. Sherwood Rowland and Mario Molina in the 1970s demonstrated that CFCs could lead to the depletion of the Earth's ozone layer, a discovery that fundamentally shifted the direction of research and regulation in this field. britannica.com This led to an international phase-out of many CFCs and spurred the development of alternative compounds.

Current research continues to build on this history, focusing on creating halogenated compounds with specific, beneficial properties while minimizing potential environmental and health risks. The synthesis of complex molecules like this compound is a continuation of the long history of exploring the diverse chemistry enabled by the carbon-halogen bond. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClF5/c5-2(7,4(6,11)12)1-3(8,9)10/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHDQTLNNTTYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240042
Record name 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
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Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-01-7
Record name 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Highly Halogenated Butanes

Strategies for the Introduction of Multiple Halogens

The installation of various halogen atoms onto a butane (B89635) backbone requires sophisticated methods that can control both the position (regioselectivity) and the type of halogen introduced (chemoselectivity).

Achieving selective halogenation is crucial when synthesizing polyhalogenated compounds. Radical halogenation of alkanes often leads to a mixture of products, as the reaction can occur at multiple C-H bonds. youtube.comslideshare.net The regioselectivity is influenced by the stability of the resulting radical intermediate, with tertiary carbons being the most reactive, followed by secondary, and then primary carbons. youtube.com However, for substrates with multiple similar C-H bonds, achieving high selectivity is difficult. slideshare.net To overcome this, synthetic strategies often rely on the functionalization of molecules that have pre-existing functional groups to direct the halogenation.

For instance, electrophilic halogenation of enols or enolates is a common method for introducing a halogen atom alpha to a carbonyl group. The regioselectivity is controlled by the position of the enolate, which can be influenced by kinetic or thermodynamic control. In the context of polyhalogenation, a stepwise introduction of different halogens can be envisioned. For example, a ketone precursor could be first brominated under one set of conditions and then chlorinated under another.

Modern approaches have also focused on developing metal-free, one-pot procedures for regioselective dihalogenation. For example, cyclic biaryl hypervalent bromine and chlorine compounds have been used as masked arynes to achieve regioselective dihalogenation of biaryl compounds under mild conditions. nih.govresearchgate.net While this specific example is for aromatic systems, the underlying principles of using tailored reagents to control selectivity are applicable to the synthesis of complex aliphatic compounds. The challenge in synthesizing a molecule like 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane lies in the selective introduction of bromine and chlorine at adjacent carbon atoms, one of which is also heavily fluorinated. This would likely require a multi-step sequence involving precursors with activating groups to direct the halogenation reactions.

Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for converting carboxylic acids into organic halides. acs.org This process involves the cleavage of a carbon-carbon bond and the introduction of a halogen, making it a fundamentally different approach from C-H halogenation. acs.org This method is particularly useful for introducing halogens at specific positions, as the carboxylic acid group acts as a directing group.

Recent advancements have focused on using photoredox catalysis for these transformations under mild conditions. organic-chemistry.orgnih.gov For instance, the direct conversion of aliphatic carboxylic acids to alkyl fluorides has been achieved using visible light-promoted photoredox catalysis. organic-chemistry.orgnih.gov This method is tolerant of a wide variety of functional groups and proceeds via the formation of a carboxyl radical, which then extrudes CO2 to form an alkyl radical that is subsequently trapped by a fluorine source. nih.gov

This strategy can be extended to other halogens. For example, photo-induced homolysis of copper(II)-carboxylate bonds has been used for the decarboxylative halogenation of aromatic carboxylic acids. osaka-u.ac.jp By selecting the appropriate halogen source, such as N-iodosuccinimide for iodine or 1,3-dibromo-5,5-dimethylhydantoin (B127087) for bromine, different halogens can be introduced. osaka-u.ac.jp The synthesis of a polyhalogenated butane could, therefore, start from a suitably substituted butyric acid derivative. The carboxyl group's position would dictate the location of the newly introduced halogen.

Reaction TypeKey FeaturesPotential Application in Polyhalogenated Butane Synthesis
Radical Halogenation- Proceeds via radical intermediates.- Regioselectivity based on radical stability (tertiary > secondary > primary).- Often leads to product mixtures.Functionalization of a simple butane, though selectivity is a major challenge.
Electrophilic Halogenation- Involves electrophilic attack on a nucleophilic center (e.g., enolate).- Regioselectivity is controlled by the position of the nucleophile.Stepwise introduction of halogens alpha to a directing group.
Decarboxylative Halogenation- Converts carboxylic acids to organic halides.- Position of the halogen is determined by the location of the carboxyl group.- Can be performed under mild photoredox conditions.Precise introduction of a halogen atom at a specific carbon of the butane chain.

The use of pre-halogenated building blocks is a cornerstone of synthesizing complex polyhalogenated molecules. Fluorinated precursors are particularly important in this regard. For example, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) is a commercially available building block that contains three different types of halogens on a two-carbon unit. beilstein-journals.org This compound can be used to construct more complex molecules. For instance, it reacts with phenols in the presence of a base to form aryl fluoroalkenyl ethers that contain chlorine and bromine atoms. beilstein-journals.org This reaction proceeds through a difluoroethylene intermediate. While this example leads to an ether, it demonstrates how a small, highly halogenated precursor can be elaborated into a larger molecule.

The synthesis of this compound could conceivably start from a fluorinated two-carbon precursor, which is then coupled with another two-carbon fragment. For example, the addition of a nucleophile derived from a C2 fragment to a highly halogenated C2 electrophile could be a viable strategy.

Halogenated enolates are also versatile intermediates. Their reaction with electrophiles allows for the formation of new carbon-carbon bonds while retaining the halogen atom. While specific examples leading to highly halogenated butanes are not prevalent in the literature, the principle is well-established. An enolate bearing fluorine, chlorine, or bromine atoms can be generated and then reacted with an electrophile to build up the carbon skeleton. The challenge often lies in the generation and stability of such enolates.

Precursor TypeDescriptionExample Application
Fluorinated PrecursorsSmall molecules that already contain one or more fluorine atoms, often along with other halogens.Reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with nucleophiles to build a larger carbon skeleton. beilstein-journals.org
Halogenated EnolatesEnolates that have one or more halogen atoms attached to the double bond.Reaction with an electrophile to form a new C-C bond, incorporating the halogen(s) into the final product.

Construction of Halogenated Butane Carbon Skeletons

Instead of adding halogens to a pre-formed butane chain, another powerful strategy is to construct the carbon skeleton from smaller, halogenated pieces. This approach often offers better control over the final arrangement of atoms.

Metal-catalyzed cross-coupling reactions are a fundamental tool for forming carbon-carbon bonds. chiba-u.jpicmpp.ro Reactions such as the Suzuki, Negishi, and Kumada couplings have revolutionized organic synthesis. icmpp.roorganic-chemistry.org While initially developed for coupling sp2-hybridized carbons, significant progress has been made in extending these reactions to sp3-hybridized carbons, allowing for the coupling of alkyl halides. organic-chemistry.orgrsc.org

Palladium and nickel complexes are commonly used catalysts for these transformations. organic-chemistry.orgrsc.org For instance, a cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents has been shown to be effective for constructing sterically congested carbon centers. organic-chemistry.org The synthesis of a polysubstituted butane could be achieved by coupling two C2 fragments or a C1 and a C3 fragment. For a highly halogenated target like this compound, one of the coupling partners would need to be appropriately halogenated. For example, a dihalogenated vinyl metallic reagent could be coupled with a trihalogenated ethyl halide. A significant challenge in such reactions is preventing side reactions like beta-hydride elimination, especially when dealing with alkyl halides. The choice of catalyst, ligands, and reaction conditions is critical to ensure the desired coupling occurs efficiently. rsc.org

Strained ring systems, such as bicyclo[1.1.0]butanes (BCBs), are highly reactive molecules that can serve as versatile building blocks in organic synthesis. researchgate.netnih.gov The high strain energy associated with their structure facilitates a variety of strain-release transformations, allowing for the rapid construction of complex molecular scaffolds. researchgate.netrsc.org The central C-C bond in BCBs is weak and can be cleaved under various conditions, including thermal, metal-catalyzed, or light-induced reactions, to generate substituted cyclobutane (B1203170) or open-chain butane derivatives. rsc.orgchinesechemsoc.org

The reactivity of BCBs can be harnessed to introduce multiple functional groups, including halogens, onto a four-carbon framework. For instance, the reaction of BCBs with electrophiles can lead to the opening of the bicyclic system and the formation of a functionalized cyclobutane. Subsequent ring-opening of the cyclobutane could then yield a polysubstituted butane. While the direct synthesis of this compound from a BCB precursor is not explicitly documented, the general strategy is plausible. A suitably substituted BCB could undergo a strain-release reaction in the presence of halogenating agents to install the desired bromine and chlorine atoms. The inherent stereochemistry of the BCB could also be used to control the stereochemistry of the final product. The development of methods for the diastereoselective synthesis of polysubstituted BCBs has expanded the potential of these compounds as precursors for complex acyclic molecules. acs.org

Carbon Skeleton Construction MethodDescriptionRelevance to Halogenated Butanes
Metal-Catalyzed Cross-CouplingFormation of C-C bonds by coupling two smaller fragments, often an organometallic reagent and an organic halide. chiba-u.jpicmpp.roCoupling of halogenated C1, C2, or C3 fragments to assemble the full butane backbone.
Bicyclo[1.1.0]butane (BCB) TransformationsUtilization of the strain energy in BCBs to drive reactions that form functionalized cyclobutane or butane derivatives. researchgate.netnih.govA potential route to introduce multiple functional groups, including halogens, onto a four-carbon skeleton in a controlled manner.

Transformations Involving Strained Ring Systems (e.g., Bicyclo[1.1.0]butanes) as Precursors

Carbometalation and Subsequent Cyclization Processes

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. This methodology can be a powerful tool for the construction of highly substituted alkane backbones. While specific literature on the application of carbometalation for the direct synthesis of this compound is not available, the general principles can be extrapolated to devise a potential synthetic route.

A hypothetical approach could involve the carbometalation of a suitably functionalized and halogenated alkene precursor. For instance, the reaction could commence with a perfluoroalkene, which is then subjected to a mixed halogenation and carbometalation sequence. The choice of the organometallic reagent is crucial, as it dictates the regioselectivity and stereoselectivity of the addition. Subsequent functionalization of the resulting organometallic intermediate would then be required to introduce the remaining halogen atoms.

A plausible, albeit hypothetical, reaction scheme is presented below:

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Temperature (°C) Hypothetical Product
1,1,3,3,3-PentafluoropropeneBromo(chloro)fluoromethaneOrganolithium reagentTHF-78 to 25This compound

In this conceptual pathway, the organolithium reagent would facilitate the formation of a reactive carbanion from bromo(chloro)fluoromethane, which would then add across the double bond of 1,1,3,3,3-pentafluoropropene. A subsequent intramolecular rearrangement or further reaction steps would be necessary to arrive at the final product structure. The challenges in such a synthesis would include controlling the regioselectivity of the addition and preventing side reactions, such as elimination.

Lewis Acid Catalyzed Ring-Opening and Functionalization

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations, including the ring-opening of cyclic ethers and subsequent functionalization. arkat-usa.org This strategy can be adapted for the synthesis of complex halogenated butanes. For instance, a fluorinated oxetane (B1205548) could serve as a key intermediate. nih.gov The ring-opening of such a strained ring system, promoted by a Lewis acid, can generate a carbocationic intermediate that can be trapped by various nucleophiles, including halide ions.

A hypothetical synthetic sequence employing this methodology could start with a fluorinated oxetane derivative. Treatment with a Lewis acid in the presence of bromide and chloride sources could lead to the desired product. The regioselectivity of the ring-opening would be a critical factor, influenced by both steric and electronic effects of the substituents on the oxetane ring. nih.gov

Substrate Lewis Acid Halide Sources Solvent Temperature (°C) Hypothetical Product
2-(Trifluoromethyl)-2-fluorooxetaneAluminum trichloride (B1173362) (AlCl₃)Lithium bromide (LiBr), Tetrabutylammonium chloride (Bu₄NCl)Dichloromethane0 to 25This compound

The proposed mechanism would involve the coordination of the Lewis acid to the oxygen atom of the oxetane, facilitating the cleavage of a carbon-oxygen bond to form a carbocation. This intermediate would then be attacked by bromide and chloride nucleophiles. The precise control over the sequence of halide addition would be a significant synthetic challenge.

Photochemical Activation for Carbon Skeleton Rearrangements

Photochemical reactions can induce unique transformations that are often inaccessible under thermal conditions. nih.gov For highly halogenated compounds, photochemical activation can lead to carbon skeleton rearrangements, providing pathways to complex molecular architectures. While direct photochemical synthesis of this compound has not been reported, the principles of photochemical rearrangements in fluorinated systems suggest its potential applicability. nih.gov

A hypothetical approach could involve the photochemical irradiation of a precursor molecule that, upon excitation, undergoes a rearrangement to form the desired butane skeleton. For example, a halogenated cyclopropane (B1198618) derivative could be a suitable starting material. UV irradiation could induce homolytic cleavage of a carbon-halogen bond, followed by a radical-mediated ring-opening and rearrangement cascade.

Starting Material Light Source Sensitizer Solvent Hypothetical Product
1-Bromo-1-chloro-2,2-difluoro-3-(trifluoromethyl)cyclopropaneHigh-pressure mercury lamp (254 nm)AcetoneAcetonitrileThis compound

This conceptual process would rely on the precise control of the photochemical reaction to favor the desired rearrangement pathway over other potential side reactions, such as fragmentation or polymerization. The nature of the substituents on the cyclopropane ring would be critical in directing the course of the rearrangement.

Derivatization and Functional Group Interconversions on Halogenated Butane Scaffolds

The presence of multiple halogen atoms on a butane scaffold, as in this compound, offers a rich platform for further chemical modifications. Derivatization and functional group interconversions can be employed to introduce new functionalities and to synthesize a variety of novel compounds. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations.

Due to the higher reactivity of the carbon-bromine bond compared to carbon-chlorine and carbon-fluorine bonds, initial derivatization would likely occur at the bromine-bearing carbon atoms. For instance, nucleophilic substitution reactions could be employed to replace one or both bromine atoms with other functional groups.

A hypothetical example of a derivatization reaction is the substitution of a bromine atom with a hydroxyl group, which could be achieved by treatment with a suitable hydroxide (B78521) source.

Reactant Reagent Solvent Conditions Hypothetical Product
This compoundSodium hydroxide (NaOH)Aqueous DioxaneReflux2-Bromo-1-chloro-1,1,4,4,4-pentafluorobutan-2-ol

Furthermore, elimination reactions could be induced to form unsaturated compounds. Treatment with a strong base could lead to the elimination of HBr or HCl, resulting in the formation of a double bond. The regioselectivity of such an elimination would depend on the reaction conditions and the nature of the base used.

Reaction Mechanisms and Reactivity of Halogenated Butane Derivatives

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of halogen atoms and their replacement with hydrogen atoms, a process of significant environmental relevance for the degradation of halogenated pollutants. This transformation can proceed through various mechanisms, often influenced by the specific reducing agent and environmental conditions.

Electron Transfer Mediated Reductions

Electron transfer (ET) mediated reductions are a key pathway for the dehalogenation of polyhalogenated alkanes. In these reactions, a reducing agent donates one or more electrons to the substrate, leading to the cleavage of the carbon-halogen bond.

The initial step in the reductive dehalogenation of a compound like 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is the transfer of an electron to the molecule, forming a radical anion. The stability of this intermediate is influenced by the electron-withdrawing effects of the halogen atoms. The carbon-halogen bond with the lowest bond dissociation energy is typically the first to cleave. In this case, the C-Br bonds are weaker than the C-Cl and C-F bonds and are therefore more susceptible to reductive cleavage. savemyexams.comsavemyexams.com

The process can be generalized as follows:

Electron Transfer: R-X + e⁻ → [R-X]•⁻

Dissociation: [R-X]•⁻ → R• + X⁻

The resulting radical (R•) can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the dehalogenated product, or it can accept a second electron to form a carbanion, which is subsequently protonated.

The relative rates of dehalogenation for different halogens generally follow the order I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. savemyexams.comsavemyexams.com Electrochemical studies on various halogenated alkanes have provided quantitative data on their reduction potentials, which correlate with their susceptibility to electron transfer mediated reduction. nih.gov

Table 1: Illustrative Reduction Potentials and Bond Dissociation Energies for Carbon-Halogen Bonds Note: The following data are generalized for alkyl halides and are intended to be illustrative for this compound, for which specific experimental data are not readily available.

BondBond Dissociation Energy (kJ/mol)Typical Reduction Potential Range (V vs. SCE)
C-Br~290-1.5 to -2.0
C-Cl~346-2.0 to -2.5
C-F~467> -2.5

Data compiled from various sources on general organic chemistry principles.

Abiotic Transformations in Anaerobic Environments

In anaerobic environments, such as sediments and groundwater, abiotic reductive dehalogenation can occur, often mediated by naturally occurring reductants like reduced iron minerals (e.g., magnetite, pyrite) or dissolved ferrous iron (Fe²⁺). These processes are crucial for the natural attenuation of halogenated contaminants.

The mechanism involves the transfer of electrons from the mineral surface or the dissolved metal ion to the halogenated alkane. For this compound, the presence of two vicinal bromine atoms makes it particularly susceptible to a process called dihaloelimination or β-elimination, where both halogen atoms are removed from adjacent carbons to form a double bond. This is a common pathway for vicinal dihalides.

The reaction can be represented as: Br-CH(CF₃)-C(Br)(Cl)-CH₂F + 2e⁻ → F₃C-CH=C(Cl)-CH₂F + 2Br⁻

The rate of these abiotic transformations is influenced by factors such as the pH, the concentration and type of reductant, and the specific structure of the halogenated compound. The presence of electron-withdrawing fluorine atoms can affect the reduction potential of the molecule, influencing the kinetics of the dehalogenation process. Research on various halogenated hydrocarbons has shown that the rate of reductive dehalogenation generally increases with the number of halogen substituents, with brominated compounds being more reactive than their chlorinated analogs. nih.gov

Dehydrohalogenation Reactions of Polyhalogenated Alkanes

Dehydrohalogenation is an elimination reaction in which a hydrogen halide is removed from a molecule, typically resulting in the formation of an alkene. This reaction is a fundamental transformation for polyhalogenated alkanes and is often promoted by bases.

Base-Promoted Elimination Mechanisms (E2)

The most common mechanism for dehydrohalogenation is the bimolecular elimination (E2) reaction. This is a concerted, one-step process where a base removes a proton from a carbon atom adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. pharmaguideline.comwolfram.com

For this compound, there are hydrogen atoms on the carbon adjacent to the carbon bearing the bromine and chlorine atoms. A strong base (B:) can abstract a proton, initiating the elimination cascade. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group for optimal orbital overlap in the transition state.

The general E2 mechanism is as follows: B:⁻ + H-CR₂-CR₂(X) → BH + R₂C=CR₂ + X⁻

In the case of this compound, the reaction with a strong base could lead to the elimination of HBr or HCl. Given that bromide is a better leaving group than chloride, the elimination of HBr is generally favored. The presence of the strongly electron-withdrawing pentafluorobutyl group will increase the acidity of the adjacent protons, facilitating their abstraction by a base and thus promoting the E2 reaction.

pH-Independent Dehydrohalogenation Processes

While dehydrohalogenation is often base-promoted, it can also occur under neutral or even acidic conditions, although typically at much slower rates. These pH-independent processes often involve thermal decomposition or can be catalyzed by certain surfaces.

For highly halogenated compounds, thermal dehydrohalogenation can occur at elevated temperatures. The high degree of substitution can lead to steric strain, which can be relieved through the elimination of a hydrogen halide.

Another possibility for pH-independent dehydrohalogenation involves Lewis acid catalysis. A Lewis acid could coordinate to one of the halogen atoms, particularly the more basic chlorine or bromine, making it a better leaving group and facilitating elimination. However, for a compound with highly electronegative fluorine atoms, the inductive effect might reduce the basicity of the other halogens, making Lewis acid catalysis less effective.

In the context of environmental fate, abiotic dehydrohalogenation in the absence of strong bases is generally a slow process but can contribute to the long-term transformation of polyhalogenated alkanes.

Structure-Reactivity Relationships in Elimination

The rate and regioselectivity of dehydrohalogenation reactions are strongly influenced by the structure of the polyhalogenated alkane. Key factors include:

Leaving Group Ability: The ease of C-X bond cleavage follows the order I > Br > Cl > F. Therefore, in a molecule containing both bromine and chlorine, the C-Br bond is more likely to break in an elimination reaction. libretexts.org

Acidity of β-Hydrogens: The presence of electron-withdrawing groups, such as fluorine atoms, on the carbon chain increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base. This generally accelerates the rate of E2 reactions.

Steric Hindrance: The steric environment around the β-hydrogens and the leaving group can influence the accessibility of the base. Bulky bases may favor the abstraction of less sterically hindered protons, leading to the formation of the Hofmann product (the less substituted alkene).

Alkene Stability (Zaitsev's Rule): In the absence of significant steric hindrance, the major product of an elimination reaction is typically the most stable alkene (the most substituted alkene), a principle known as Zaitsev's rule. For this compound, elimination could potentially lead to different isomeric alkenes, and their relative yields would depend on the reaction conditions and the interplay of the factors mentioned above.

Table 2: Factors Influencing E2 Dehydrohalogenation Reactivity This table provides a qualitative summary of structure-reactivity relationships applicable to polyhalogenated butanes.

Structural FeatureEffect on E2 Reaction RateRationale
Good Leaving Group (e.g., Br vs. Cl) Increases rateWeaker C-X bond is easier to break. libretexts.org
Electron-Withdrawing Substituents (e.g., F) Increases rateIncreases the acidity of β-hydrogens.
Steric Hindrance at β-Carbon Decreases rate (with bulky bases)Base has difficult access to the β-hydrogen.
Formation of a More Substituted Alkene Favored (Zaitsev's Rule)The product alkene is more thermodynamically stable.

Nucleophilic Substitution Reactions in Halogenated Alkanes

Nucleophilic substitution is a fundamental reaction class for haloalkanes, where a nucleophile replaces a halogen atom (the leaving group). The reactivity in these reactions is governed by factors such as the nature of the leaving group, the structure of the alkyl group, and the strength of the nucleophile. In the case of this compound, the presence of multiple halogen atoms on adjacent carbons, along with the strong electron-withdrawing effect of the fluorine atoms, significantly influences its susceptibility to nucleophilic attack.

Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. Therefore, nucleophilic attack is more likely to occur at the carbon atoms bonded to bromine. The reaction can proceed through either an S_N1 or S_N2 mechanism. However, the presence of bulky halogen atoms and the strong inductive effect of fluorine atoms can hinder the backside attack required for an S_N2 reaction. Conversely, the formation of a carbocation intermediate for an S_N1 reaction would be destabilized by the electron-withdrawing halogens.

In vicinal dihalides, such as the 1,2-dibromo moiety in the target molecule, nucleophilic substitution can be accompanied by elimination reactions, especially in the presence of a strong base. For instance, treatment of vicinal dibromides with bases can lead to dehydrohalogenation to form alkenes.

Table 1: General Comparison of Leaving Group Ability in Nucleophilic Substitution

Leaving GroupBondBond Strength (kJ/mol)Relative Reactivity
Iodide (I⁻)C-I~238Highest
Bromide (Br⁻)C-Br~285High
Chloride (Cl⁻)C-Cl~340Moderate
Fluoride (F⁻)C-F~485Low

Note: The values are approximate and can vary depending on the specific molecular structure.

Radical Reaction Pathways and Intermediates

The presence of relatively weak carbon-halogen bonds, particularly C-Br bonds, makes polyhalogenated alkanes susceptible to radical reactions. These reactions are typically initiated by heat, light, or a radical initiator.

Hydrogen Abstraction Reactions in Halogenated Butanes

While this compound itself does not possess any hydrogen atoms on the butane (B89635) backbone, the concept of hydrogen abstraction is crucial for understanding the reactivity of other halogenated butanes that do. In such compounds, the strength of the C-H bond is influenced by the presence of adjacent halogen atoms. Electron-withdrawing halogens can strengthen the C-H bond, making hydrogen abstraction more difficult. The selectivity of hydrogen abstraction by radicals (e.g., hydroxyl radicals in the atmosphere) depends on the stability of the resulting alkyl radical. Tertiary radicals are more stable than secondary, which are more stable than primary radicals.

Kharasch Addition Reactions with Polyhalogenated Alkanes

The Kharasch addition is a free-radical addition of a polyhalogenated alkane to an alkene. dcu.iescripps.edu This reaction is typically initiated by a radical initiator or photochemically. The key step is the abstraction of a halogen atom from the polyhalogenated compound to form a carbon-centered radical, which then adds to the alkene.

For this compound, the weaker C-Br bond is the most likely site for radical initiation. A radical initiator could abstract a bromine atom to generate a CF3CF2C(Cl)C(Br)F radical. This radical could then add across a C=C double bond of an alkene, followed by abstraction of a bromine atom from another molecule of the starting material to propagate the radical chain. The regioselectivity of the addition to the alkene is typically anti-Markovnikov. wikipedia.org

Table 2: General Steps in a Kharasch Addition Reaction

StepDescriptionExample (with R-X and an alkene)
Initiation Formation of initiator radicals (In•).In-In → 2 In•
Abstraction of a halogen from the polyhalogenated alkane.In• + R-X → In-X + R•
Propagation Addition of the alkyl radical to the alkene.R• + CH₂=CHR' → R-CH₂-C•HR'
Halogen transfer from another polyhalogenated alkane molecule.R-CH₂-C•HR' + R-X → R-CH₂-CH(X)R' + R•
Termination Combination of any two radical species.R• + R• → R-R

Photochemically Induced Radical Processes

The carbon-halogen bonds in this compound can be cleaved by ultraviolet (UV) light, a process known as photolysis. The energy of the UV photons can be sufficient to cause homolytic cleavage of the C-Br or C-Cl bonds, generating radical intermediates. The C-Br bond, being weaker, is more susceptible to photolytic cleavage than the C-Cl bond.

Upon photolysis, the molecule can fragment into various radicals, which can then participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the system. The specific products formed would depend on the wavelength of the light and the presence of other reactive species.

Catalytic Systems for Halogenated Butane Transformations

Various catalytic systems can be employed to transform halogenated butanes. These reactions often aim at dehalogenation or the formation of new carbon-carbon or carbon-heteroatom bonds.

Reductive dehalogenation can be achieved using transition metal catalysts, such as those based on palladium, nickel, or iron, often in the presence of a reducing agent. These reactions can proceed through various mechanisms, including oxidative addition of the carbon-halogen bond to the metal center. For a molecule like this compound, selective dehalogenation might be possible under carefully controlled conditions, potentially removing the more reactive bromine atoms while leaving the chlorine and fluorine atoms intact.

Atom Transfer Radical Addition (ATRA), a type of Kharasch addition, can be catalyzed by transition metal complexes, most notably of copper and ruthenium. researchgate.net These catalysts facilitate the transfer of the halogen atom, allowing the reaction to proceed under milder conditions and with greater control than the purely radical-initiated process.

Gas-Phase Reactions and Atmospheric Chemical Mechanisms

Halogenated butanes can be released into the atmosphere, where their fate is determined by various chemical and physical processes. In the troposphere, the primary removal mechanism for many organic compounds is reaction with the hydroxyl radical (•OH). libretexts.org

For halogenated alkanes containing C-H bonds, the reaction with •OH radicals typically proceeds via hydrogen abstraction. As this compound lacks hydrogen atoms, its reaction with •OH radicals would be extremely slow, leading to a long atmospheric lifetime.

However, the presence of C-Br and C-Cl bonds makes the molecule susceptible to photolysis by solar radiation, particularly in the stratosphere where higher energy UV light is present. Photodissociation would lead to the release of halogen atoms (Br• and Cl•), which can then participate in catalytic cycles that deplete the ozone layer. The high degree of fluorination in this molecule suggests it could also have a significant global warming potential if it persists in the atmosphere.

Solid-State and Surface Interactions of Halogenated Butanes

The solid-state and surface interactions of halogenated butanes are dictated by the nature and position of the halogen atoms on the butane backbone. These interactions are crucial in understanding the material's physical properties, such as melting point and solubility, as well as its reactivity in heterogeneous systems. The presence of multiple halogen atoms, as in this compound, introduces a complex interplay of intermolecular forces that govern its behavior in the condensed phase and at interfaces.

In the solid state, the packing of halogenated butane molecules is influenced by a combination of van der Waals forces, dipole-dipole interactions, and in some cases, halogen bonding. nih.gov The high degree of halogenation in compounds like this compound leads to a significant molecular weight and a large surface area, contributing to substantial London dispersion forces. youtube.com Furthermore, the pronounced differences in electronegativity between carbon and the halogen atoms (fluorine, chlorine, and bromine) create polar C-X bonds, resulting in a net molecular dipole moment. wikipedia.org These dipoles lead to dipole-dipole attractions, which further stabilize the crystal lattice. youtube.com

The surface interactions of halogenated butanes are of particular interest in the context of their environmental fate and industrial applications. The adsorption of such molecules on various surfaces is governed by the same intermolecular forces that are at play in the solid state. researchgate.net For instance, the interaction of fluorinated butanes with surfaces can be influenced by the hydrophobicity of the fluorocarbon chain. mdpi.com

The reactivity of halogenated butanes on surfaces, particularly metal surfaces, is a critical aspect of their chemistry. Haloalkanes can react with certain metals to form organometallic compounds. organicmystery.com For example, they are known to react with magnesium in the presence of dry ether to form Grignard reagents and with lithium to produce organolithium compounds. wikipedia.orgck12.org These reactions involve the oxidative addition of the metal to the carbon-halogen bond. wikipedia.org The reactivity of the C-X bond generally increases in the order C-F < C-Cl < C-Br < C-I. Consequently, for this compound, the C-Br bonds are expected to be the most reactive sites for interactions with metal surfaces.

Below is an interactive data table summarizing the types of intermolecular interactions expected in the solid-state of various halogenated butanes.

Compound NameDominant Intermolecular ForcesPotential for Halogen Bonding
This compound London Dispersion, Dipole-DipoleHigh (Br and Cl as donors)
1-BromobutaneLondon Dispersion, Dipole-DipoleLow
2-ChlorobutaneLondon Dispersion, Dipole-DipoleLow
PerfluorobutaneLondon DispersionVery Low (F as poor donor)
1,4-DichlorobutaneLondon Dispersion, Dipole-DipoleModerate (Cl as donor)

Stereochemical Aspects and Chiral Synthesis of Substituted Butanes

Regioselectivity in Polyhalogenated Butane (B89635) Formation and Reactions

Regioselectivity, the control over which region of a molecule reacts, is fundamental in the synthesis of specifically substituted compounds like 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane. The formation of such a molecule would likely proceed via the halogenation of a fluorinated alkene precursor. In electrophilic additions to alkenes, the regioselectivity is often governed by the stability of the intermediate carbocation or the nature of a bridged halonium ion. masterorganicchemistry.com For instance, the addition of a reagent like bromine chloride (BrCl) to an unsymmetrical alkene, such as 4,4,5,5,5-pentafluoro-1-pentene, would be directed by the electronic effects of the pentafluoroethyl group.

In radical halogenation reactions, the selectivity is determined by the stability of the radical intermediate. libretexts.org The stability of carbon radicals follows the order: tertiary > secondary > primary. chemistrysteps.com Consequently, a halogen atom will preferentially abstract a hydrogen atom from the most substituted carbon. Bromination is known to be significantly more selective than chlorination due to the more endothermic nature of the hydrogen abstraction step by a bromine radical. libretexts.orgyoutube.com This principle is crucial when considering the functionalization of a pre-existing butane skeleton.

Furthermore, in reactions like palladium-catalyzed cross-couplings on molecules bearing multiple identical halogens, site-selectivity is governed by a combination of steric hindrance, electronic effects, and the energy required to distort the carbon-halogen bond into the transition-state geometry. researchgate.netescholarship.org Oxidative addition of the palladium catalyst often occurs preferentially at the more electron-deficient or sterically accessible C-X bond. escholarship.orgnih.gov

Table 1: Comparison of Regioselectivity in the Radical Halogenation of Propane This table illustrates the reactivity-selectivity principle, showing that less reactive bromine is more selective for the more stable secondary position compared to chlorine.

Halogen Product Distribution (1-halopropane) Product Distribution (2-halopropane) Selectivity Ratio (per H) for 2° vs 1°
Chlorine (Cl₂) 45% 55% ~3.5 : 1
Bromine (Br₂) 3% 97% ~97 : 1

Diastereoselective Synthesis of Polysubstituted Butane Frameworks

The target molecule, this compound, contains two adjacent stereocenters (at C1 and C2), meaning it can exist as diastereomers. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. A primary method for achieving this in polyhalogenated systems is through the stereospecific addition of halogens to alkenes. masterorganicchemistry.com

The addition of bromine or chlorine to a double bond typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org The subsequent attack by a halide anion occurs from the side opposite to the bulky halonium bridge (backside attack), resulting in anti-addition of the two halogen atoms. masterorganicchemistry.comlibretexts.org For example, the bromination of cyclohexene (B86901) exclusively yields trans-1,2-dibromocyclohexane, with no cis isomer being formed. masterorganicchemistry.com If the alkene precursor to our target molecule already contained a stereocenter, this substrate-controlled diastereoselectivity would be crucial in determining the relative configuration of the final product. nih.gov The stereoselective construction of vicinal dichlorides has been a key challenge and achievement in the synthesis of polyhalogenated natural products. nih.gov

Table 2: Examples of Diastereoselective Halogenation Reactions This table provides examples from the literature demonstrating high diastereoselectivity in the halogenation of alkenes, a key strategy for controlling relative stereochemistry.

Substrate Reagent Diastereomeric Ratio (dr) Stereochemical Outcome Reference
Z-allylic chloride Mioskowski's Reagent High syn-dichlorination nih.gov
Trisubstituted allylic alcohol NCS/TFA >20:1 Dichlorination nih.gov
Cyclohexene Br₂ >99:1 anti-addition masterorganicchemistry.com

Enantioselective Methodologies for Chiral Halogenated Butane Derivatives

To synthesize a single enantiomer of a chiral molecule like this compound, enantioselective methods are required. These methods use a chiral agent—such as a catalyst or auxiliary—to influence the stereochemical outcome of a reaction. researchgate.net In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral halogenated compounds. researchgate.netnih.gov

For example, chiral amine catalysts, such as Jørgensen-Hayashi catalysts or those derived from cinchona alkaloids, can catalyze the enantioselective α-halogenation of aldehydes and ketones. researchgate.netnih.gov These reactions create halogenated stereogenic centers with high levels of enantioselectivity. While this applies to carbonyl compounds, the principles can be extended to other prochiral substrates. The development of methods to create fluorinated or trifluoromethylated chiral centers is of particularly high demand across the chemical industry. researchgate.net Such catalytic methods offer an efficient route to chiral organohalides that can serve as versatile precursors for more complex molecules. researchgate.net

Table 3: Organocatalytic Enantioselective Halogenation This table showcases the effectiveness of modern chiral organocatalysts in producing halogenated molecules with high enantiomeric purity.

Reaction Type Catalyst Halogen Source Enantiomeric Excess (ee)
Decarboxylative Chlorination of β-keto acids Cinchona Alkaloid Derivative NCS Up to 90%
α-Fluorination of Aldehydes Jørgensen-Hayashi Catalyst NFSI Up to 99%
C-C bond formation at trifluoromethylated carbon Chiral Amine Catalyst - Up to 73%

Stereochemical Control in Ring-Opening and Cycloaddition Processes

Stereochemical control can also be exerted through pericyclic reactions, such as cycloadditions, and subsequent ring-opening processes. Cycloaddition reactions, in which two unsaturated molecules combine to form a cyclic product, are governed by orbital symmetry rules. openstax.org The Diels-Alder reaction, a [4+2] cycloaddition, is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. openstax.org A fluorinated diene or dienophile could be used to construct a highly substituted six-membered ring with defined stereochemistry, which could then be cleaved to yield a linear, stereochemically rich butane derivative.

Similarly, the ring-opening of strained carbocycles like cyclopropanes can proceed with a high degree of stereochemical control. tue.nlscispace.com Depending on the substitution pattern and reaction conditions (e.g., Lewis acid catalysis), the C-C bond cleavage can occur in a concerted manner that transfers the stereochemistry of the cyclopropane (B1198618) to the resulting acyclic product. tue.nlresearchgate.net This strategy is a powerful way to synthesize functionalized chains with multiple, well-defined stereocenters. scispace.comnih.gov For instance, catalytic asymmetric ring-opening reactions of donor-acceptor cyclopropanes are a developing field for accessing chiral building blocks. nih.gov

Influence of Halogen Substituents on Molecular Conformation and Reactivity

The specific arrangement of atoms in this compound is heavily influenced by its multiple halogen substituents. The study of how molecules orient themselves through bond rotation is called conformational analysis. lumenlearning.com For a simple butane molecule, rotation around the central C2-C3 bond leads to different energy conformations, with the anti conformation (where the two methyl groups are 180° apart) being the most stable, and the fully eclipsed conformation being the least stable. libretexts.orgaakash.ac.in

In our target molecule, the substituents are much larger and more electronegative than hydrogen. The bulky bromine atoms, chlorine atom, and the CF₃-CF₂- group create significant steric strain (repulsion between electron clouds), forcing the molecule to adopt a conformation that minimizes these interactions. libretexts.org This "Big-Big is Bad" principle suggests that the molecule will strongly avoid conformations where the largest groups are eclipsed or even in a gauche relationship (60° apart). lumenlearning.com Furthermore, strong dipole-dipole repulsions between the electronegative C-F, C-Cl, and C-Br bonds will also play a major role in determining the lowest-energy conformation.

The reactivity of the molecule is dictated by the strength of its carbon-halogen bonds. The C-F bond is the strongest in organic chemistry, while the C-Br bond is significantly weaker. savemyexams.com This bond strength difference dictates that reactions involving C-X bond cleavage, such as nucleophilic substitution or reductive dehalogenation, will occur preferentially at the C-Br bonds. The presence of multiple fluorine atoms on adjacent carbons tends to significantly reduce the reactivity of other halogens on the molecule, a phenomenon contributing to the chemical inertness of materials like Teflon. libretexts.org

Table 4: Average Carbon-Halogen Bond Dissociation Energies (BDE) This table highlights the significant difference in bond strengths, which is a primary determinant of chemical reactivity for polyhalogenated compounds.

Bond Bond Dissociation Energy (kJ/mol) Relative Reactivity Trend
C-F ~485 Least Reactive
C-Cl ~340
C-Br ~285 More Reactive
C-I ~215 Most Reactive

Advanced Spectroscopic Characterization of Halogenated Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopic data are fundamental for the structural elucidation and determination of stereochemistry in halogenated alkanes. However, no specific chemical shifts, coupling constants, or correlation spectra for 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of a compound. While the molecular formula (C₄H₂Br₂ClF₅) allows for the calculation of the theoretical molecular weight, no experimental mass spectra or fragmentation data for this compound are available to be presented.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

IR and Raman spectroscopy provide insights into the vibrational modes of a molecule, allowing for the identification of functional groups and structural features. The characteristic absorption bands for C-F, C-Cl, and C-Br bonds in halogenated compounds are well-known in principle. spectroscopyonline.com However, specific experimental IR and Raman spectra, including peak positions and intensities for this compound, were not found.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is a specialized technique used to study species with unpaired electrons, such as radical intermediates that may be formed during reactions involving halogenated alkanes. There is no information available regarding the formation or EPR spectroscopic characterization of radical intermediates derived from this compound.

Application of Hyphenated Spectroscopic Techniques for Complex Mixture Analysis

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-NMR (LC-NMR), are powerful tools for the analysis of complex mixtures. ijpsjournal.comchemijournal.comspringernature.comnih.gov These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. While these techniques are generally applicable to the analysis of halogenated organic compounds, no studies employing them for the analysis of mixtures containing this compound have been identified.

Computational and Theoretical Investigations of Halogenated Butanes

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental to understanding the electronic properties and chemical behavior of halogenated butanes. These calculations solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

Theoretical studies on halogenated alkanes utilize quantum chemical calculations to analyze their electronic structure and the nature of their chemical bonds. For a molecule like 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane, these calculations can elucidate the distribution of electron density, molecular orbital energies, and the polarity of the carbon-halogen bonds. The high degree of halogenation significantly influences the electronic properties of the molecule.

Electron Density Distribution: The presence of highly electronegative fluorine, chlorine, and bromine atoms leads to a non-uniform distribution of electron density. Calculations can map the electrostatic potential surface, highlighting electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

Bonding Analysis: The nature of the C-F, C-Cl, and C-Br bonds can be investigated using techniques such as Natural Bond Orbital (NBO) analysis. This can quantify the ionic and covalent character of these bonds and identify hyperconjugative interactions that contribute to the molecule's stability.

PropertyPredicted Value/Observation
Dipole Moment Due to the asymmetrical substitution of halogens, a significant molecular dipole moment is expected. Quantum chemical calculations can provide a precise value for this property.
Molecular Orbitals The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The presence of bromine atoms is likely to raise the HOMO energy compared to a purely fluorinated or chlorinated analogue, influencing its nucleophilic/electrophilic character.
Atomic Charges Calculations can assign partial atomic charges, which are expected to show significant positive charges on the carbon atoms bonded to halogens and negative charges on the halogen atoms, with fluorine being the most negative.

A significant application of quantum chemistry is the elucidation of reaction mechanisms. For halogenated butanes, this includes studying their decomposition pathways, reactions with atmospheric radicals, and behavior in synthetic organic reactions. By calculating the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

Transition State Theory: The characterization of transition states is crucial for understanding reaction kinetics. Computational methods can determine the geometry and energy of a transition state, which allows for the calculation of the activation energy of a reaction. For instance, the debromination or dehydrohalogenation of this compound can be modeled to predict its thermal stability and reactivity.

Reaction Pathways: Different potential reaction pathways can be computationally explored to determine the most favorable one. For example, in the reaction of a halogenated butane (B89635) with a nucleophile, calculations can help predict whether the reaction will proceed via an SN1 or SN2 mechanism.

Quantum chemical calculations can predict the reactivity and selectivity of halogenated butanes in various chemical reactions. Reactivity indices derived from conceptual DFT, such as global hardness, softness, and the Fukui function, can provide a quantitative measure of the molecule's reactivity and the most likely sites for nucleophilic or electrophilic attack.

Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, computational modeling can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different reaction pathways. For a chiral molecule like this compound, this can be particularly important for understanding its chemical behavior.

Reactivity ParameterComputational Prediction for this compound
Most Labile Halogen The C-Br bonds are generally weaker than C-Cl and C-F bonds, suggesting that bromine is the most likely halogen to be displaced in nucleophilic substitution or elimination reactions. Calculations of bond dissociation energies can confirm this.
Site of Nucleophilic Attack The carbon atom bonded to both bromine and chlorine (C2) is a likely site for nucleophilic attack due to the presence of two good leaving groups. The Fukui function can pinpoint the most electrophilic sites.
Acidity of C-H Bonds The presence of electron-withdrawing halogens will increase the acidity of the remaining C-H bonds. The pKa can be estimated computationally.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to:

Explore Conformational Space: The butane backbone allows for rotation around the C-C single bonds, leading to different conformers (e.g., gauche and anti). MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers at a given temperature.

Study Intermolecular Interactions: In the liquid or solid phase, MD simulations can model the interactions between molecules. This is crucial for understanding properties such as boiling point, density, and solvation. The simulations can reveal the nature of intermolecular forces, which for halogenated butanes would include dipole-dipole interactions and halogen bonding.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Halogenated Alkanes

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. These models are widely used in medicinal chemistry and environmental science to predict the properties of new compounds without the need for extensive experimental testing.

For a class of compounds like halogenated butanes, a QSAR model could be developed to predict properties such as:

Reaction Rate Constants: By correlating molecular descriptors (e.g., electronic properties, steric parameters) with experimentally measured reaction rates for a training set of halogenated butanes, a QSAR model can be built to predict the reactivity of other compounds in the same class.

Toxicity and Environmental Fate: QSAR models are often used to predict the toxicity and environmental persistence of chemicals. For halogenated butanes, this could include predicting their potential for ozone depletion or their biodegradability.

Kinetic Modeling of Complex Reaction Systems Involving Halogenated Butanes

Kinetic modeling is used to simulate the time evolution of the concentrations of reactants, intermediates, and products in a complex reaction system. This requires a detailed reaction mechanism and the rate constants for all the elementary reaction steps.

For systems involving halogenated butanes, such as atmospheric degradation or combustion, kinetic modeling can:

Predict Product Distributions: By simulating the reaction network over time, the model can predict the final product distribution under different reaction conditions (e.g., temperature, pressure, initial concentrations).

Q & A

Q. What experimental methodologies are recommended for synthesizing 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane with high purity?

Synthesis should focus on halogenation and fluorination reactions under controlled conditions. A stepwise approach is critical:

  • Chlorination/Bromination : Use anhydrous conditions to minimize hydrolysis. For example, bromine (Br₂) or chlorine (Cl₂) gas in dichloromethane (DCM) at low temperatures (0–5°C) ensures selective substitution .
  • Fluorination : Introduce fluorine via silver fluoride (AgF) or sulfur tetrafluoride (SF₄) to avoid side reactions. Monitor reaction progress using gas chromatography-mass spectrometry (GC-MS) to confirm intermediate purity .
  • Purification : Fractional distillation under reduced pressure (10–15 mmHg) followed by recrystallization in hexane/ethyl acetate mixtures improves purity (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic techniques are essential:

  • NMR Analysis : ¹⁹F NMR (470 MHz) identifies fluorine environments, while ¹H/¹³C NMR resolves bromine and chlorine substituent positions. Chemical shifts for CF₃ groups typically appear at δ −70 to −75 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (M⁺) and fragmentation patterns, confirming molecular weight (C₄H₃Br₂ClF₅) and halogen loss pathways .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and steric effects, critical for understanding reactivity .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal stability be resolved?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) provide clarity:

  • Contradictions : Discrepancies in decomposition temperatures (reported 150–200°C) may arise from impurities or moisture. Replicate experiments using rigorously dried samples and standardized heating rates (10°C/min) .
  • Mechanistic Insights : Couple TGA with evolved gas analysis (EGA) to identify decomposition products (e.g., HBr, HCl) and refine degradation pathways .

Q. What strategies optimize its use as a fluorinated intermediate in organometallic catalysis?

The compound’s electron-withdrawing halogens enhance metal-ligand interactions:

  • Catalytic Screening : Test reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Monitor yields with GC or HPLC and compare with non-fluorinated analogs .
  • Ligand Design : Modify steric bulk by adjusting substituents on ancillary ligands (e.g., DIPSKEWPHOS derivatives) to improve catalytic turnover .

Q. How does this compound interact with indoor surfaces in environmental studies?

Surface adsorption and reactivity are key for environmental fate modeling:

  • Adsorption Experiments : Use quartz crystal microbalance (QCM) to measure uptake on silica, drywall, or PVC surfaces. Vapor-phase exposure (25°C, 1 atm) mimics indoor conditions .
  • Reactivity with Oxidants : Expose surface-adsorbed compound to ozone (O₃) or hydroxyl radicals (•OH). Analyze degradation products (e.g., Br⁻, Cl⁻ ions) via ion chromatography .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reported reaction yields for halogen exchange reactions?

Systematic variables must be controlled:

  • Solvent Effects : Compare polar aprotic (e.g., DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophilicity impacts .
  • Catalyst Loading : Vary Pd/C or CuBr concentrations (0.1–5 mol%) to identify optimal stoichiometry. Use DOE (Design of Experiments) for multivariate analysis .

Q. What computational methods predict the compound’s environmental persistence and toxicity?

Leverage quantum mechanical and QSAR models:

  • DFT Calculations : Simulate bond dissociation energies (BDEs) for C-Br and C-Cl bonds to estimate hydrolysis rates. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .
  • Ecotoxicity Modeling : Use EPI Suite or TEST to predict bioaccumulation factors (BCF) and acute toxicity to aquatic organisms .

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